molecular formula C26H19NO3S2 B5298252 (5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5298252
M. Wt: 457.6 g/mol
InChI Key: YLGGDAUKVCWTPA-JCMHNJIXSA-N
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Description

(5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique structure combining chromene and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a base to yield the final thiazolidinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, (5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological

Properties

IUPAC Name

(5Z)-5-[[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3S2/c1-29-18-13-11-17(12-14-18)24-20(15-22-25(28)27-26(31)32-22)23(16-7-3-2-4-8-16)19-9-5-6-10-21(19)30-24/h2-15,23H,1H3,(H,27,28,31)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGGDAUKVCWTPA-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=C5C(=O)NC(=S)S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)/C=C\5/C(=O)NC(=S)S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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